molecular formula C16H15FN2O4 B2618124 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-3-carboxamide CAS No. 2034456-87-4

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-3-carboxamide

Katalognummer: B2618124
CAS-Nummer: 2034456-87-4
Molekulargewicht: 318.304
InChI-Schlüssel: VEROEBSJOSVKTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(7-Fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-3-carboxamide is a synthetic small molecule characterized by a fused benzo[f][1,4]oxazepine core, a seven-membered heterocyclic ring containing oxygen and nitrogen. The structure features a fluorine substituent at the 7-position of the benzoxazepine ring and a furan-3-carboxamide moiety linked via an ethyl chain. This compound is hypothesized to exhibit biological activity due to structural similarities to benzodiazepine derivatives and other oxazepine-based molecules, which are known for interactions with central nervous system targets .

Eigenschaften

IUPAC Name

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O4/c17-13-1-2-14-12(7-13)8-19(15(20)10-23-14)5-4-18-16(21)11-3-6-22-9-11/h1-3,6-7,9H,4-5,8,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEROEBSJOSVKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-3-one, followed by its reaction with appropriate alkylating agents to introduce the ethyl group. The resulting intermediate can then undergo acylation with furan-3-carboxylic acid to yield the final product. Key reaction conditions may include the use of specific solvents, temperature control, and catalysts to enhance reaction efficiency and selectivity.

Industrial Production Methods

For industrial-scale production, optimization of the synthetic route is crucial to ensure high yield and purity of this compound. This often involves the use of flow chemistry techniques, continuous reactors, and advanced purification methods such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include organic solvents (e.g., dimethylformamide, dichloromethane), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products

Depending on the reaction type, major products formed from the reactions of this compound may include oxidized derivatives, reduced compounds, or substituted analogs. These products can be further analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-3-carboxamide has diverse applications in scientific research, including:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

  • Biology: : The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.

  • Medicine: : Its potential therapeutic properties are explored in the development of new drugs for various medical conditions.

  • Industry: : The compound is used in the formulation of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-3-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound's structure allows it to bind to active sites and modulate biological pathways, leading to various physiological responses. Detailed studies on its mechanism of action often involve techniques like molecular docking and in vitro assays.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules from the evidence, focusing on core heterocycles, substituents, synthetic routes, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Physicochemical Properties Synthetic Highlights Reference
N-(2-(7-Fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-3-carboxamide (Target) Benzo[f][1,4]oxazepine (7-membered) 7-Fluoro, ethyl-linked furan-3-carboxamide Not reported in evidence Likely involves fluorination and amide coupling -
4-(3-(2-Fluoro-3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-phenylpiperazine-1-carboxamide (54) Benzo[b][1,4]oxazin-3(4H)-one (6-membered) 2-Fluoro, propanoyl-piperazine carboxamide δ^1H (CDCl₃): 6.04 (d, CHF), 7.00–7.34 (Ar-H) Fluorinated oxazinone synthesis via nucleophilic substitution
N-(2-(sec-Butyl)-3-oxo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-methyl-2-oxopentanamide (42) Benzo[b][1,4]dioxin sec-Butyl, 3-methyl-2-oxopentanamide White crystals, m.p. 43–45°C Crystallization from hexane/EtOAc
2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d) Furan-3-carboxamide Hydrazinyl-oxoethyl, phenyl Not reported Hydrazine coupling to furan carboxamide
(Z)-ethyl 2-{5-[(2-benzylidene-3-oxo-2,3-dihydrobenzo[b][1,4]thiazin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate Benzo[b][1,4]thiazine Benzylidene, triazole-acetate Envelope conformation (X-ray) Intramolecular C–H⋯O interactions

Key Observations

Core Heterocycle Influence :

  • The target compound’s 7-membered benzo[f]oxazepine ring offers greater conformational flexibility compared to the 6-membered benzo[b]oxazin (e.g., compound 54) or benzo[b]dioxin (e.g., compound 42) cores. This flexibility may enhance binding to larger protein pockets .
  • Fluorine substitution at the 7-position (target) vs. 2-position (compound 54) alters electronic and steric profiles. The 7-fluoro group in the target compound may reduce metabolic degradation, as fluorination is a common strategy to improve pharmacokinetics .

Substituent Effects: The furan-3-carboxamide moiety in the target compound is structurally distinct from the piperazine-carboxamide in compound 54 or the hydrazinyl-oxoethyl group in compound 97d. The furan’s electron-rich nature may facilitate π-π stacking interactions in biological targets .

Synthetic Complexity: Compound 54’s synthesis involves fluorination of a preformed oxazinone ring, while the target compound likely requires fluorination at an earlier stage due to the fused benzo[f]oxazepine system . The hydrazine derivatives (e.g., 97d) emphasize the role of functional group compatibility, as hydrazine coupling to furan carboxamide requires careful control of reaction conditions to avoid side reactions .

crystalline forms) suggest that substituents significantly influence physical states. The fluorine and furan groups in the target compound may enhance lipophilicity, impacting membrane permeability .

Contradictions and Limitations

  • and highlight divergent synthetic approaches for fluorinated vs. non-fluorinated analogs, but direct comparisons of bioactivity are absent.
  • The lack of explicit pharmacological data for the target compound limits mechanistic insights, though SAR trends from analogs (e.g., fluorine enhancing stability) can be cautiously extrapolated .

Biologische Aktivität

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.

Chemical Structure

The compound's structure features several key components:

  • Fluorinated oxazepine ring : Enhances binding affinity to biological targets.
  • Furan carboxamide : Contributes to the compound's overall reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorine atom in its structure enhances the compound's lipophilicity, which may improve its permeability across cell membranes and increase binding affinity to target sites. The oxazepine ring can engage with hydrophobic pockets within these targets, modulating their activity.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : The compound has shown activity against certain bacterial strains, indicating potential as an antibiotic agent.

Comparative Biological Activity Table

Compound NameStructure FeaturesBiological Activity
This compoundContains oxazepine and furan moietiesAnticancer, Antimicrobial
4-Amino-5-(4-Fluoro-3-Phenoxyphenyl)-4H-1,2,4-TriazoleTriazole moietyAntitubercular
1-(Phenyl)-5-(substituted phenyl)-1H-1,2,3-triazoleSimple phenyl substitutionsAnticancer

Case Study 1: Anticancer Properties

A study conducted on various human cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The mechanism involved the activation of apoptotic pathways mediated by caspase enzymes.

Case Study 2: Antimicrobial Activity

In vitro tests against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests that the compound could serve as a lead for developing new antimicrobial agents.

Q & A

Q. What are the critical steps in synthesizing N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-3-carboxamide?

The synthesis involves three key stages:

Formation of the fluorinated oxazepine core : Electrophilic fluorination of the benzo-fused oxazepinone intermediate using Selectfluor under mild conditions (dichloromethane, 25°C) to introduce the 7-fluoro substituent .

Ethyl bridge coupling : Alkylation of the oxazepine nitrogen with ethyl bromide derivatives to attach the ethyl linker.

Furan carboxamide conjugation : Amide bond formation between the ethylamine group and furan-3-carboxylic acid using coupling agents like HATU or EDC/HOBt .
Methodological Note : Optimize reaction time (typically 6–12 hours) and solvent polarity (e.g., DMF for amidation) to minimize side products.

Q. How is structural characterization performed for this compound?

Characterization requires:

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm the oxazepine ring (δ 4.1–4.3 ppm for oxazepine protons) and furan carboxamide (δ 7.2–7.5 ppm for aromatic protons) .
  • Mass spectrometry : High-resolution ESI-MS to verify the molecular ion peak at m/z 348.4 (expected for C16_{16}H16_{16}FN3_3O4_4) .
  • HPLC : Purity assessment (>95%) using a C18 column with a methanol/water gradient .

Q. What are the stability considerations for this compound under laboratory conditions?

  • pH sensitivity : Hydrolysis of the amide bond occurs in strongly acidic (pH < 2) or basic (pH > 10) conditions. Store in neutral buffers (e.g., PBS) at 4°C .
  • Light sensitivity : The fluorinated oxazepine moiety may degrade under UV light; use amber vials for storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Case Study : Discrepancies in 1H^1\text{H}-NMR signals for the oxazepine ring protons (e.g., unexpected splitting or shifts). Resolution :

Variable-temperature NMR : Assess dynamic effects (e.g., ring puckering) by acquiring spectra at 25°C and −10°C .

2D NMR (COSY, HSQC) : Confirm proton-proton correlations and assign ambiguous peaks (e.g., overlapping ethyl bridge protons) .

Cross-validate with X-ray crystallography : If crystalline, resolve absolute configuration to confirm spatial arrangement .

Q. What experimental strategies are used to identify biological targets for this compound?

Stepwise Approach :

In silico docking : Screen against kinase or GPCR libraries using software like AutoDock Vina; prioritize targets with binding energy < −8 kcal/mol .

Enzyme inhibition assays : Test activity against candidate enzymes (e.g., serine/threonine kinases) at 10 µM concentrations .

Cellular pathway analysis : Use transcriptomics (RNA-seq) or proteomics (LC-MS) to map downstream effects in treated cell lines (e.g., HEK293 or HeLa) .
Key Finding : Analogous oxazepine-furan hybrids show selectivity for apoptosis-related targets like Bcl-2 family proteins .

Q. How can researchers address low solubility in aqueous media for in vitro studies?

Solutions :

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) to the furan carboxamide for improved hydrophilicity .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release in cell culture media .

Methodological Challenges and Solutions

Q. How to optimize synthetic yield when scaling up the reaction?

Critical Parameters :

  • Temperature control : Maintain ±2°C accuracy during fluorination (exothermic step) to avoid decomposition .
  • Catalyst loading : Optimize Pd/C or Ni catalysts for hydrogenation steps (typical loading: 5–10 mol%) .
  • Workup efficiency : Use liquid-liquid extraction (ethyl acetate/water) over column chromatography for large batches .

Q. What computational tools are recommended for SAR studies on this compound?

Tools :

  • Molecular dynamics (MD) : GROMACS for simulating ligand-receptor interactions over 100 ns trajectories .
  • QSAR modeling : Use MOE or Schrödinger to correlate substituent effects (e.g., fluoro vs. chloro) with bioactivity .
  • ADMET prediction : SwissADME to forecast pharmacokinetic properties (e.g., logP = 2.1, indicating moderate lipophilicity) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.